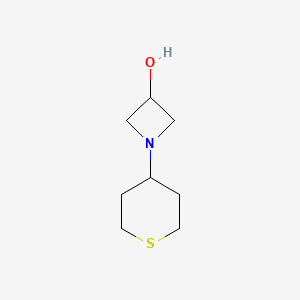

1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol

Description

1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a bicyclic compound featuring an azetidine (four-membered nitrogen-containing ring) fused with a tetrahydro-2H-thiopyran moiety (a six-membered sulfur-containing ring).

Properties

IUPAC Name |

1-(thian-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTFEWVTNUMORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrothiopyran ring fused with an azetidine structure. Its molecular formula is , indicating the presence of sulfur, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria, fungi |

| (Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol | Antimicrobial, Anticonvulsant | Various bacterial strains |

Anticonvulsant Activity

Some derivatives of tetrahydrothiopyran compounds have been reported to exhibit anticonvulsant properties. These effects are likely mediated through modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, altering their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for microbial survival or neuronal function.

- Signal Transduction Modulation : By interacting with signaling pathways, it could influence cellular responses to external stimuli.

Study 1: Antifungal Activity

A study evaluated the antifungal properties of several thiopyran derivatives against Candida albicans and Aspergillus flavus. The results indicated that certain modifications to the thiopyran ring enhanced antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydrothiopyran derivatives in animal models of epilepsy. The findings demonstrated that these compounds significantly reduced seizure frequency and severity, supporting their potential as therapeutic agents in epilepsy management.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol:

This compound is also known as 3-Azetidinol, 1-(tetrahydro-2H-thiopyran-4-yl)- .

While the search results do not provide specific applications of this compound, they do provide information on similar compounds and related research areas:

- IRAK4 Inhibitors: Several search results mention inhibitors of Interleukin receptor-associated kinases, particularly IRAK-4 . These inhibitors are useful in treating cellular proliferative diseases, such as cancer, and in modulating the immune system . Pyrazolopyrimidine derivatives and amidopyrazole compounds are examples of such inhibitors .

- TBK1 Inhibitors: One search result discusses amino-pyrimidine compounds that inhibit TBK1 and/or IKKε, which may be useful in treating inflammation, cancer, septic shock, and/or primary open-angle glaucoma (POAG) .

- Heterocyclic Amines: Some search results discuss heterocyclic amines, which are associated with breast cancer etiology and undergo activation in breast tissue . Creatine supplementation was investigated in relation to heterocyclic amine formation, but studies found that diet, rather than creatine supplementation, was the main factor responsible for their formation .

Comparison with Similar Compounds

Key Structural Differences :

- Thiazinan-4-ones (six-membered sulfur-nitrogen rings) and thiazolidin-4-ones (five-membered analogs) lack the azetidine moiety but share sulfur-containing heterocycles.

- Unlike 1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol, these compounds often include carbonyl groups (C=O), which enhance electrophilicity and enzyme-binding capacity .

Functional Implications :

- Thiazinan-4-ones exhibit acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values ranging from 0.5–10 µM. The sulfur atom likely enhances membrane permeability, while the carbonyl group interacts with the enzyme’s catalytic site.

| Property | This compound | Thiazinan-4-ones |

|---|---|---|

| Ring Size | Azetidine (4-membered) + Thiopyran (6-membered) | Thiazinane (6-membered) |

| Key Functional Groups | Hydroxyl, sulfur | Carbonyl, sulfur |

| Biological Activity | Not reported | AChE inhibition (IC₅₀: 0.5–10 µM) |

| Lipophilicity (LogP)* | Higher (due to sulfur) | Moderate |

*Estimated based on structural analogs.

Pyrrolidin-3-ones and Pyrrolin-4-ones

Key Structural Differences :

- Pyrrolidin-3-ones (five-membered nitrogen-oxygen rings) and pyrrolin-4-ones (unsaturated analogs) lack sulfur and feature smaller ring systems.

Functional Implications :

- Pyrrolidin-3-ones are intermediates in alkaloid synthesis and exhibit antimicrobial properties. Their smaller ring size limits steric hindrance, enhancing substrate accessibility in enzymatic reactions.

- The sulfur atom in this compound may improve metabolic stability compared to oxygen-containing pyrrolidinones, which are prone to oxidative degradation .

Tetrahydro-2H-pyran Derivatives

Key Structural Differences :

Functional Implications :

- However, sulfur’s larger atomic radius in thiopyran may enhance hydrophobic interactions in biological membranes.

- Pyran-based compounds in target cyclopentyl-linked enzymes, suggesting that this compound could be optimized for similar pathways with improved bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol typically involves the following key steps:

- Formation of the tetrahydrothiopyran ring system or its suitable precursor.

- Introduction of the azetidin-3-ol moiety via nucleophilic substitution or ring-closure reactions.

- Functional group transformations to install the hydroxyl group at the 3-position of the azetidine ring.

The synthetic approach often requires careful control of reaction conditions to preserve the sensitive azetidine ring and to ensure regioselective substitution on the tetrahydrothiopyran ring.

Preparation of the Tetrahydro-2H-thiopyran-4-yl Precursor

While direct literature on the exact preparation of the tetrahydro-2H-thiopyran-4-yl fragment is limited, related sulfur heterocycles are commonly prepared by:

- Cyclization of 4-mercaptoalkanols or 4-haloalkanethiols under basic or acidic conditions to form the six-membered thiopyran ring.

- Use of thiolactone or thioether intermediates that can be further functionalized.

This fragment is often synthesized or procured as a protected intermediate to allow subsequent coupling with azetidine derivatives.

Synthesis of Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives are typically prepared through:

- Nucleophilic substitution on azetidine ring precursors , such as N-protected azetidine-3-carboxylic acid derivatives.

- Reduction of azetidin-3-one intermediates to the corresponding azetidin-3-ol.

- Use of N-Boc-protected azetidine-3-carboxylic acid as a starting material, which can be transformed into various azetidin-3-yl building blocks through multi-step synthesis involving protection, activation, and substitution reactions.

Coupling of Tetrahydrothiopyran and Azetidin-3-ol Units

The key step in preparing this compound involves coupling the tetrahydrothiopyran ring with the azetidin-3-ol moiety. Common methods include:

- N-alkylation reactions: The azetidine nitrogen can be alkylated using a tetrahydrothiopyran-derived electrophile (e.g., halide or mesylate) under basic conditions.

- Nucleophilic substitution: The hydroxyl or amine groups on azetidine can attack activated tetrahydrothiopyran intermediates.

- Use of protecting groups (e.g., Boc) on azetidine nitrogen to control regioselectivity and prevent side reactions.

Representative Preparation Method (Based on Patent and Literature Data)

Detailed Research Findings and Examples

- N-Boc-azetidine-3-yl derivatives have been synthesized and used as building blocks for N-alkylation reactions with various heterocyclic electrophiles, demonstrating the versatility of the azetidine scaffold.

- The N-alkylation reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran or dimethylformamide at low to moderate temperatures to ensure selectivity and yield.

- The tetrahydrothiopyran ring can be introduced via alkylation of the azetidine nitrogen with a suitably functionalized tetrahydrothiopyran derivative , such as a halide or sulfonate ester.

- Purification is commonly achieved by silica gel chromatography , with elution systems tailored to the polarity of the product and intermediates.

Data Table Summarizing Preparation Conditions

| Compound/Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Boc-azetidine-3-carboxylic acid | Commercial or synthesized | - | - | - | - | Starting material |

| Azetidin-3-one intermediate | Oxidizing agent (e.g., PCC) | DCM or similar | 0°C to RT | 2-4 h | 85-95 | High purity needed |

| Azetidin-3-ol | NaBH4 or LiAlH4 | MeOH or Et2O | 0°C to RT | 1-3 h | 80-90 | Stereoselective reduction |

| Tetrahydrothiopyran-4-yl halide | Halogenating agent (e.g., PBr3) | DCM or THF | 0°C to RT | 1-2 h | 70-85 | Sensitive to moisture |

| N-alkylation step | Base (NaH, K2CO3), tetrahydrothiopyran halide | THF, DMF | 0°C to RT | 4-12 h | 60-80 | Controlled to prevent ring opening |

| Deprotection (if Boc used) | TFA in DCM | DCM | RT | 1-2 h | Quantitative | Final step |

Notes on Optimization and Challenges

- Ring strain in azetidine requires gentle reaction conditions to avoid ring cleavage.

- The sulfur heterocycle is sensitive to oxidation , so inert atmosphere (nitrogen or argon) is recommended during synthesis.

- Protecting groups on azetidine nitrogen improve regioselectivity and facilitate purification.

- Use of mild bases and low temperatures during alkylation improves yield and reduces side reactions.

- Purification often involves chromatographic techniques due to close polarity of intermediates.

Q & A

Q. Methodological Focus

- ¹H/¹³C NMR : Key signals include the azetidine C3-OH proton (δ ~4.6–4.7 ppm, broad) and thiopyran methylene groups (δ ~2.5–3.5 ppm). Coupling constants (e.g., J = 7.1 Hz for aromatic protons in related compounds) confirm stereochemistry .

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 253.6 for azetidine derivatives) .

- DFT calculations : Predict NMR chemical shifts and optimize geometry to validate experimental data.

How can the biological activity of this compound be evaluated in non-commercial research contexts?

Advanced Research Question

While avoiding therapeutic claims, researchers can:

- Screen for enzyme inhibition : Use in vitro assays (e.g., fluorescence polarization for Bcl-2/Bcl-xL inhibition, as seen in structurally similar compounds ).

- Assess physicochemical properties : LogP and solubility measurements guide drug-likeness studies.

- Leverage structural analogs : Compare with tetrahydrothiopyran-4-ol derivatives tested as antihistamines , focusing on SAR without commercial endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.